molecular formula C12H15NO2 B11894036 Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate

Cat. No.: B11894036
M. Wt: 205.25 g/mol
InChI Key: SUEMITZJWUCAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate is a chemical compound that belongs to the class of organic compounds known as isoquinolines. Isoquinolines are a large group of natural products and synthetic compounds that exhibit a wide range of biological activities.

Chemical Reactions Analysis

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of various alkaloids and bioactive molecules.

    Biology: It is used in the study of neurodegenerative disorders and as a potential therapeutic agent.

    Medicine: This compound is explored for its potential in drug development, particularly for its neuroprotective and anti-inflammatory properties.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in neurodegenerative diseases, thereby providing neuroprotection .

Comparison with Similar Compounds

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,10,13H,6-8H2,1H3

InChI Key

SUEMITZJWUCAFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNCC2=CC=CC=C12

Origin of Product

United States

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